molecular formula C15H16N2O3S B11985296 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B11985296
M. Wt: 304.4 g/mol
InChI Key: JGCWISKBEPTXMW-MHWRWJLKSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a thienyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-thienyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14-8-11(5-6-13(14)18)10-16-17-15(19)9-12-4-3-7-21-12/h3-8,10,18H,2,9H2,1H3,(H,17,19)/b16-10+

InChI Key

JGCWISKBEPTXMW-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CS2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CS2)O

Origin of Product

United States

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